molecular formula C7H3F4NO B1323070 3-Fluoro-6-(trifluoromethyl)picolinaldehyde CAS No. 1227585-11-6

3-Fluoro-6-(trifluoromethyl)picolinaldehyde

Cat. No. B1323070
CAS RN: 1227585-11-6
M. Wt: 193.1 g/mol
InChI Key: ULKUSSWPEAJRIR-UHFFFAOYSA-N
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Description

The compound "3-Fluoro-6-(trifluoromethyl)picolinaldehyde" is a fluorinated organic molecule that is of interest in the field of synthetic chemistry, particularly in the development of herbicides and pharmaceuticals. The presence of fluorine atoms in the molecule is significant as they can greatly influence the biological activity and physical properties of the compound.

Synthesis Analysis

The synthesis of fluorinated picolinaldehydes, such as "3-Fluoro-6-(trifluoromethyl)picolinaldehyde," can be achieved through cascade cyclization processes. A study detailed the modification of the cascade cyclization of fluoroalkyl alkynylimines with primary amines, which allowed for the synthesis of 4-amino-5-fluoropicolinates. These compounds were then easily deprotected to yield picolinaldehyde derivatives, which are valuable intermediates for further development into potential herbicides .

Molecular Structure Analysis

While the specific molecular structure analysis of "3-Fluoro-6-(trifluoromethyl)picolinaldehyde" is not directly discussed in the provided papers, the structural significance of fluorinated compounds is well-recognized. For instance, the crystal structures of fluoro(trifluoroacetato)metallates were determined, highlighting the role of fluorine in stabilizing complex molecular geometries . This suggests that the incorporation of fluorine atoms into "3-Fluoro-6-(trifluoromethyl)picolinaldehyde" would similarly impact its molecular structure.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is a key area of interest. For example, the use of phenylsulfur trifluorides as fluorinating agents has been explored, with the ability to convert various functional groups into fluorinated analogs, such as CF(2) and CF(3) groups . This indicates that "3-Fluoro-6-(trifluoromethyl)picolinaldehyde" could potentially undergo various chemical reactions to introduce or modify fluorinated moieties within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the high electronegativity and small size of the fluorine atom. For instance, the thermal stability and resistance to hydrolysis of certain fluorinating agents have been studied, which could be relevant to understanding the stability of "3-Fluoro-6-(trifluoromethyl)picolinaldehyde" . Additionally, the direct cupration of fluoroform has been investigated, demonstrating the high selectivity and efficiency of introducing the trifluoromethyl group into organic molecules . This research could provide insights into the reactivity and stability of the trifluoromethyl group in "3-Fluoro-6-(trifluoromethyl)picolinaldehyde."

Scientific Research Applications

  • Herbicide Synthesis : Johnson et al. (2015) developed a method for synthesizing 4-amino-5-fluoropicolinates, which are potential herbicides. They modified the cascade cyclization of fluoroalkyl alkynylimines with primary amines, leading to the synthesis of picolinic acids with different substituents, including 3-Fluoro-6-(trifluoromethyl)picolinaldehyde derivatives (Johnson et al., 2015).

  • Photophysical Properties in Sm(III) Complexes : Chauhan et al. (2021) investigated the photophysical properties of ternary Sm(III) complexes featuring 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, highlighting its potential applications in solid-state lighting, optical devices, and liquid lasers (Chauhan et al., 2021).

  • Protein-Protein Couplings : Su et al. (2022) explored the use of 5-fluoro-4(phenylsulfonyl)-picolinaldehyde (FPPA) for protein-protein couplings under mild conditions. The unique reactivity of fluorine in FPPA led to effective and stable protein conjugates with minimal structural perturbations (Su et al., 2022).

  • Asymmetric Aldol Reactions in Organic Synthesis : Soloshonok et al. (1996) reported the catalytic asymmetric synthesis of stereochemically defined fluoro-phenylserines using fluoroaryl aldehydes, demonstrating the utility of such compounds in stereoselective organic synthesis (Soloshonok et al., 1996).

  • Photoredox Catalysis in Organic Chemistry : Koike and Akita (2016) discussed the role of photoredox catalysis in the fluoromethylation of carbon-carbon multiple bonds, an area where compounds like 3-Fluoro-6-(trifluoromethyl)picolinaldehyde can play a significant role (Koike & Akita, 2016).

  • Selective Determination of Cobalt in Steel Analysis : Ariza et al. (1976) used picolinaldehyde derivatives, similar to 3-Fluoro-6-(trifluoromethyl)picolinaldehyde, as spectrophotometric reagents for the selective determination of cobalt, especially in steel analysis (Ariza et al., 1976).

  • Chemoenzymatic Synthesis in Pharma-Agrochemistry : Broese et al. (2021) investigated the chemoenzymatic preparation of chiral alcohols with increasing degrees of fluorination, starting from picoline derivatives, highlighting the relevance of fluoro-substituted compounds in pharmaceutical and agrochemical applications (Broese et al., 2021).

properties

IUPAC Name

3-fluoro-6-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKUSSWPEAJRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-(trifluoromethyl)picolinaldehyde

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